Ethyl 4-(3-bromophenyl)pyrrolidine-3-carboxylate
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Overview
Description
Ethyl 4-(3-bromophenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a bromophenyl group attached to the pyrrolidine ring, which is further esterified with an ethyl group at the carboxylate position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-bromophenyl)pyrrolidine-3-carboxylate typically involves the reaction of 3-bromobenzaldehyde with pyrrolidine and ethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired ester. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the pure product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-bromophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
Ethyl 4-(3-bromophenyl)pyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-bromophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The pyrrolidine ring may also play a role in modulating the compound’s biological activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Ethyl 4-(3-bromophenyl)pyrrolidine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate: Similar structure but with the bromine atom at a different position on the phenyl ring.
Ethyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate: Contains a chlorine atom instead of bromine.
Ethyl 4-(3-fluorophenyl)pyrrolidine-3-carboxylate: Contains a fluorine atom instead of bromine.
These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the nature and position of the halogen substituent.
Biological Activity
Ethyl 4-(3-bromophenyl)pyrrolidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its anticancer and antimicrobial effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a pyrrolidine ring substituted with a bromophenyl group. Its molecular formula is C13H14BrNO2, which contributes to its unique chemical reactivity and biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated the compound's effect on A549 human lung adenocarcinoma cells. The results indicated that at a concentration of 100 µM, the compound reduced cell viability significantly compared to control groups. The comparison with standard chemotherapeutic agents like cisplatin revealed that while it was less potent than cisplatin, it still demonstrated promising anticancer properties.
Compound | Cell Line | Concentration (µM) | Viability (%) |
---|---|---|---|
This compound | A549 | 100 | 66 |
Cisplatin | A549 | 10 | 30 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. It was tested against a range of multidrug-resistant pathogens, including:
- Klebsiella pneumoniae
- Escherichia coli
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values indicated no significant antimicrobial activity against Gram-negative bacteria, suggesting that further structural modifications may be necessary to enhance its efficacy in this area.
The biological activity of this compound is thought to involve interactions with specific molecular targets within cells. It may modulate enzyme activities or receptor functions, leading to altered cellular responses. For instance, it has been suggested that the bromophenyl moiety plays a crucial role in enhancing the compound's binding affinity to target proteins involved in cancer pathways.
Comparative Analysis with Related Compounds
When compared to similar pyrrolidine derivatives, this compound exhibits unique biological activities due to the presence of the bromine atom. This substitution can influence both chemical reactivity and biological interactions:
Compound Comparison | Structural Feature | Biological Activity |
---|---|---|
Ethyl 4-(bromophenyl)pyrrolidine-3-carboxylate | Bromine atom | Moderate anticancer activity |
Ethyl 4-(chlorophenyl)pyrrolidine-3-carboxylate | Chlorine atom | Different reactivity profile |
Ethyl 4-(phenyl)pyrrolidine-3-carboxylate | No halogen substitution | Lower biological activity |
Properties
IUPAC Name |
ethyl 4-(3-bromophenyl)pyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-2-17-13(16)12-8-15-7-11(12)9-4-3-5-10(14)6-9/h3-6,11-12,15H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLGDUZJZFUWTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC1C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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